![molecular formula C8H8N4O B1352842 N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide CAS No. 885950-24-3](/img/structure/B1352842.png)

N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

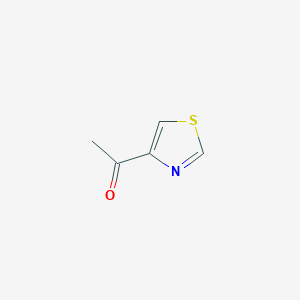

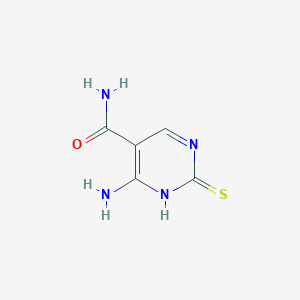

“N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide” is a chemical compound with the molecular formula C8H8N4O and a molecular weight of 176.18 . It is a solid substance at room temperature .

Synthesis Analysis

While specific synthesis methods for “N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide” were not found, there are general methods for synthesizing imidazo[1,2-a]pyridines. One such method involves the NaOH-promoted cycloisomerisations of N-propargylpyridiniums, which can yield imidazo[1,2-a]pyridines in a few minutes under ambient, aqueous, and metal-free conditions .Molecular Structure Analysis

The InChI code for “N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide” is 1S/C8H8N4O/c9-8(11-13)6-1-2-7-10-3-4-12(7)5-6/h1-5,8H,9H2 . This indicates that the molecule consists of a pyridine ring fused with an imidazole ring, with a carboximidamide group attached to the 6-position of the pyridine ring and a hydroxy group attached to the nitrogen of the carboximidamide .Physical And Chemical Properties Analysis

“N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide” is a solid at room temperature . The compound’s InChI Code is 1S/C8H8N4O/c9-8(11-13)6-1-2-7-10-3-4-12(7)5-6/h1-5,8H,9H2 .Applications De Recherche Scientifique

Synthesis and Derivative Formation

Research on imidazo[1,2-a]pyridine derivatives has led to the development of new synthetic methodologies and compounds with diverse applications. For instance, Stanovnik et al. (2008) have synthesized 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives, demonstrating the versatility of these compounds in coupling with various amino acid derivatives, leading to a range of amides with potential bioactivity (Stanovnik et al., 2008).

Safety and Hazards

Orientations Futures

Imidazo[1,2-a]pyridines are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new compounds based on the imidazo[1,2-a]pyridine scaffold, such as “N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide”, could be a promising direction for future research .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 'N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide' can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-aminopyridine", "2-cyanomethylimidazole", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: 2-aminopyridine is reacted with 2-cyanomethylimidazole in ethanol to form 2-(imidazo[1,2-a]pyridin-6-yl)acetonitrile.", "Step 2: The resulting product from step 1 is then reacted with hydroxylamine hydrochloride in ethanol to form 2-(imidazo[1,2-a]pyridin-6-yl)acetohydroxamic acid.", "Step 3: Sodium hydroxide is added to the product from step 2 to form the sodium salt of 2-(imidazo[1,2-a]pyridin-6-yl)acetohydroxamic acid.", "Step 4: Acetic acid is added to the product from step 3 to form 'N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide." ] } | |

Numéro CAS |

885950-24-3 |

Formule moléculaire |

C8H8N4O |

Poids moléculaire |

176.18 g/mol |

Nom IUPAC |

N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide |

InChI |

InChI=1S/C8H8N4O/c9-8(11-13)6-1-2-7-10-3-4-12(7)5-6/h1-5,13H,(H2,9,11) |

Clé InChI |

HUGFFTYKXPZJDG-UHFFFAOYSA-N |

SMILES isomérique |

C1=CC2=NC=CN2C=C1/C(=N\O)/N |

SMILES |

C1=CC2=NC=CN2C=C1C(=NO)N |

SMILES canonique |

C1=CC2=NC=CN2C=C1C(=NO)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1352766.png)

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] furan-2-carboxylate](/img/structure/B1352775.png)

![[(Trifluoromethyl)thio]acetic acid](/img/structure/B1352778.png)

![[2-(4-Chlorophenyl)phenyl]sulfonyl chloride](/img/structure/B1352784.png)

![Ethyl 4-[(2-bromoacetyl)amino]benzoate](/img/structure/B1352798.png)

![2-[3-{[(2,4-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B1352801.png)